molecular formula C14H14N2 B7762874 N,N'-Diphenylacetamidine CAS No. 621-09-0

N,N'-Diphenylacetamidine

Cat. No.: B7762874
CAS No.: 621-09-0
M. Wt: 210.27 g/mol
InChI Key: CLWIJUQLAFJNOF-UHFFFAOYSA-N
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Description

N,N'-Diphenylacetamidine (CAS: 519-87-9; EC: 208-521-7) is an amidine derivative characterized by the presence of two phenyl groups attached to the nitrogen atoms of an acetamidine backbone. Structurally, it is represented as CH₃C(NHPh)(NPh), where "Ph" denotes a phenyl group.

Properties

IUPAC Name

N,N'-diphenylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C14H14N2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-11H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CLWIJUQLAFJNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=NC1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5060728
Record name Ethanimidamide, N,N'-diphenyl-
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Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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CAS No.

621-09-0
Record name N,N′-Diphenylethanimidamide
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Record name Ethanimidamide, N,N'-diphenyl-
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Record name N,N'-DIPHENYLACETAMIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diphenylacetamidine can be synthesized through several methods. One common approach involves the reaction of aniline with acetamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Another method involves the reaction of N,N’-diphenylbenzamidine with n-butyllithium in the presence of a Lewis base donor such as hexamethylphosphoramide (HMPA). This reaction yields the corresponding amidinolithium complex, which can be further processed to obtain N,N’-diphenylacetamidine .

Industrial Production Methods

Industrial production of N,N’-Diphenylacetamidine may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Industrial processes often incorporate continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenylacetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce amines .

Scientific Research Applications

Chemical Research Applications

1.1 Coordination Chemistry

N,N'-Diphenylacetamidine serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are pivotal in catalysis and material science. The ability of this compound to bind with various metal ions allows for the exploration of new catalytic pathways and the development of novel materials with tailored properties.

1.2 Synthetic Building Block

This compound is utilized as a building block for synthesizing more complex molecules. Its structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell death.

  • Case Study: In a comparative analysis of several acetamidine derivatives, this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

2.2 Anticonvulsant and Analgesic Effects

Research has also indicated that this compound exhibits anticonvulsant and analgesic properties. Its pharmacological profile suggests it could be developed into therapeutic agents for managing pain and seizures.

Industrial Applications

This compound is used in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows it to impart desirable characteristics in various industrial applications, including:

  • Polymer Production: Enhancing the properties of polymers through copolymerization.
  • Coatings: Serving as an additive to improve the durability and performance of coatings.

Mechanism of Action

The mechanism of action of N,N’-Diphenylacetamidine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Butyl-2,N'-Diphenylacetamidine

  • Structure : C₁₈H₂₂N₂ (N-Butyl-2,N'-diphenylacetamidine) differs by substituting one phenyl group with a butyl chain.

N,N-Diethylacetamidine (CAS: 14277–06–6)

  • Structure : CH₃C(NEt₂)(NH₂) (Et = ethyl).
  • Applications : Listed under U.S. Export Administration Regulations as a controlled compound, indicating specialized industrial or research uses .

N,N-Dimethylacetamidine (CAS: 2909–14–0)

  • Structure : CH₃C(NMe₂)(NH₂) (Me = methyl).
  • Reactivity : Smaller alkyl groups increase electrophilicity at the amidine carbon, enhancing susceptibility to nucleophilic attack .

Diphenamid (N,N-Dimethyl-2,2-diphenylacetamide)

  • Structure : C₆H₅C(O)NMe₂ with two phenyl groups at the α-carbon.
  • Applications : Herbicide (ISO-approved) targeting broadleaf weeds. Unlike amidines, it is an acetamide, rendering it less basic and more hydrolytically stable .

Comparative Analysis Table

Compound CAS Number Key Structural Features Melting Point (°C) Applications/Reactivity
This compound 519-87-9 CH₃C(NHPh)(NPh) 107–109 Metal coordination complexes
N,N-Diethylacetamidine 14277–06–6 CH₃C(NEt₂)(NH₂) Not reported Regulated industrial use
Diphenamid 957-51-7 C₆H₅C(O)NMe₂ Not reported Herbicide
N,N-Dimethylacetamide 127-19-5 CH₃CONMe₂ -20 (liquid) Solvent, pharmaceutical synthesis

Reactivity and Stability

  • Hydrolysis : this compound undergoes hydrolysis in carboxylate buffers via nucleophilic attack at the amidine carbon, forming mixed acid anhydrides and aniline derivatives . In contrast, acetamides like diphenamid are more stable due to resonance stabilization of the amide bond.

Biological Activity

N,N'-Diphenylacetamidine, a compound belonging to the class of acetamidines, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, including case studies and data tables.

1. Synthesis and Structure

This compound can be synthesized through various methods involving the reaction of phenylacetic acid derivatives with appropriate amines or amidines. The synthesis typically involves the following steps:

  • Reagents: Phenylacetic acid, aniline derivatives, and coupling agents (e.g., DCC).
  • Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure optimal yield and purity.

The structure of this compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.

2.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

  • Case Study: In a study evaluating the antimicrobial efficacy of several acetamidine derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
Standard Antibiotic (Ciprofloxacin)16E. coli

2.2 Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant activity in animal models. The evaluation was performed using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test.

  • Findings: Compounds similar to this compound were effective in reducing seizure frequency at doses ranging from 100 to 300 mg/kg .
CompoundDose (mg/kg)MES Test Result
This compound100Significant protection
Control-No protection

2.3 Analgesic Activity

This compound has also been investigated for its analgesic properties through molecular docking studies against COX enzymes. It was found that certain derivatives exhibited significant binding affinities to COX-1 and COX-2, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs).

  • Experimental Results: One derivative showed analgesic effects comparable to diclofenac sodium in hot plate tests .
CompoundBinding Affinity (kcal/mol)Analgesic Response
N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide-9.5Significant
Diclofenac Sodium-8.7Standard

3. Conclusion

This compound exhibits a range of biological activities including antimicrobial, anticonvulsant, and analgesic effects. Its diverse pharmacological profile makes it a compound of interest for further research in drug development. Future studies should focus on optimizing its synthesis and evaluating its efficacy in clinical settings.

Q & A

Q. What are the common synthetic routes for N,N'-Diphenylacetamidine, and what experimental conditions are critical for optimizing yield?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting diphenylacetonitrile with ammonia or amines under controlled conditions. For example, using diphenylacetonitrile with lead thiocyanate and phosphorus pentoxide as catalysts can yield the target compound . Critical parameters include temperature (often 80–120°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Purification via recrystallization from ethanol or acetone is recommended to achieve ≥99% purity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
  • Ventilation: Perform reactions in a fume hood to avoid inhalation of vapors .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains .
  • Storage: Keep in a cool, dry place in sealed containers away from oxidizers .

Q. How can the purity of this compound be verified using standard analytical techniques?

  • HPLC/GC: Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or gas chromatography with flame ionization detection. Retention times and peak areas are compared against certified standards .
  • Melting Point Analysis: Compare observed melting points (e.g., 160–165°C) to literature values .
  • Elemental Analysis: Confirm C, H, and N content matches theoretical values (e.g., C: 75.5%, H: 6.3%, N: 9.2%) .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related acetamidine derivatives (e.g., N-hydroxy-2-oxo-2,N′-diphenylacetamidine) .
  • NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) identify substituent effects. For example, aromatic protons appear at δ 7.2–7.8 ppm, while amidine protons resonate at δ 8.1–8.5 ppm .
  • IR Spectroscopy: Characteristic N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1640 cm⁻¹) confirm amidine functionality .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Comparative Assays: Perform standardized in vitro assays (e.g., enzyme inhibition or receptor-binding studies) under identical conditions. For example, discrepancies in NMDA receptor antagonism (observed in diarylethylamine analogs) can be clarified using patch-clamp electrophysiology .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50 values .
  • Meta-Analysis: Statistically evaluate literature data to identify confounding variables (e.g., solvent effects, cell lines) .

Q. What strategies are recommended for designing stable formulations of this compound in aqueous media?

  • pH Optimization: Stabilize the amidine group by maintaining pH 6–8 (prevents hydrolysis). Buffers like phosphate or Tris are ideal .
  • Co-Solvents: Use ethanol or PEG-400 (10–20% v/v) to enhance solubility without destabilizing the compound .
  • Lyophilization: For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and store at –80°C .

Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs) or catalysis?

  • Coordination Chemistry: The amidine group acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd²⁺). Synthesize complexes by refluxing with metal salts in ethanol .
  • Post-Synthetic Modification: Introduce substituents (e.g., –NO2, –Br) via electrophilic aromatic substitution to tune electronic properties for catalytic applications .
  • MOF Design: Incorporate into porous frameworks via solvothermal synthesis (e.g., with Zn(NO3)₂ and terephthalic acid) .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability ranges for this compound?

Discrepancies arise from:

  • Analytical Methods: Thermogravimetric analysis (TGA) under nitrogen vs. air alters decomposition profiles .
  • Sample Purity: Impurities (e.g., residual solvents) lower observed decomposition temperatures. Always validate purity via HPLC before testing .
  • Heating Rates: Faster rates (e.g., 20°C/min) may overshoot true stability thresholds. Use slow ramping (5°C/min) for accuracy .

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